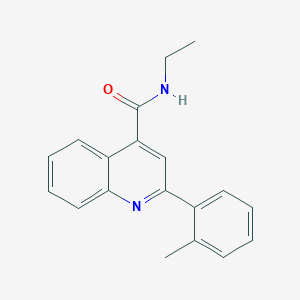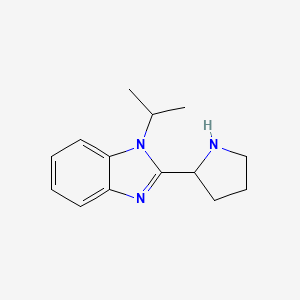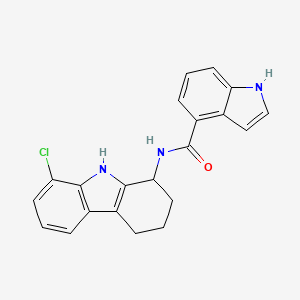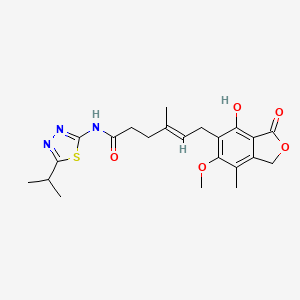
(6-methyl-3,4-dihydroquinolin-1(2H)-yl)(2,4,5-trimethoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYLMETHANONE is an organic compound that features a quinoline core substituted with a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYLMETHANONE typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cyclization of an aniline derivative with an aldehyde and an alkene under acidic conditions.
Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the quinoline core reacts with a trimethoxybenzoyl chloride in the presence of a Lewis acid such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene group adjacent to the quinoline nitrogen.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly the trimethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: The major product is often a quinoline N-oxide.
Reduction: The major product is the corresponding alcohol.
Substitution: Products vary depending on the substituent introduced, such as halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Anticancer Agents: Compounds with similar structures have shown potential as inhibitors of cancer cell growth.
Antimicrobial Agents: The trimethoxyphenyl group is known for its antimicrobial properties.
Industry
Pharmaceuticals: Used in the development of new drugs.
Materials Science:
Mechanism of Action
The mechanism of action of 6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYLMETHANONE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The trimethoxyphenyl group can interact with various biological pathways, contributing to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial agents.
Trimethoxyphenyl Derivatives: Compounds such as trimethoprim, which is used as an antibiotic.
Uniqueness
The uniqueness of 6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYLMETHANONE lies in its combined structural features of both the quinoline and trimethoxyphenyl groups, which may confer a broader range of biological activities compared to compounds containing only one of these moieties.
This detailed article provides a comprehensive overview of 6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYLMETHANONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H23NO4 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(2,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C20H23NO4/c1-13-7-8-16-14(10-13)6-5-9-21(16)20(22)15-11-18(24-3)19(25-4)12-17(15)23-2/h7-8,10-12H,5-6,9H2,1-4H3 |
InChI Key |
GTAVLQULKZEJLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC(=C(C=C3OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{[2-(3-fluorophenyl)ethyl]amino}-2-oxoethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B10980850.png)

![N-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine](/img/structure/B10980867.png)
![1-{3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}piperidine-3-carboxylic acid](/img/structure/B10980868.png)
![2,6-dimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B10980872.png)
![N-(2-fluorophenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10980877.png)



![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(propan-2-yl)-1H-indole-4-carboxamide](/img/structure/B10980914.png)
![2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B10980920.png)
![2-(3,4-dimethoxyphenyl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide](/img/structure/B10980927.png)
![N-(4-chlorobenzyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-valinamide](/img/structure/B10980935.png)
![3-[(3-Carbamoylthiophen-2-yl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10980944.png)
